4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile
Overview
Description
4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile is a useful research compound. Its molecular formula is C10H10N6 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A derivative of 4-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]benzonitrile, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was synthesized and structurally determined by X-ray crystallography. This study offers insights into the molecular structure and interactions of such compounds (Al-Hourani et al., 2016).
Inhibition of Cyclotrimerization
- The interaction of a similar compound with benzonitrile was studied, which led to the formation of a new α-amino lithium imide. This compound demonstrated the ability to inhibit the cyclotrimerization of the benzonitrile moiety, suggesting a potential mechanism for cyclotrimerization processes (Davies et al., 1997).
Relaxation Dynamics Study
- 4-(N,N-Dimethylamino)benzonitrile (DMABN), a related compound, was used in a study to understand nonadiabatic relaxation dynamics following photoexcitation. This research offers valuable insights into the behavior of such compounds under photoexcitation conditions (Kochman et al., 2015).
Novel Synthesis Methods
- A novel synthesis method for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles was developed, demonstrating the versatility and potential applications of these compounds in creating biologically potent tetrazole derivatives (Rao et al., 2014).
Structural Modification and Luminescence Studies
- A study explored the effects of ligand modifications on metal complexes, including compounds related to this compound. The research focused on tuning the framework topologies and examining the luminescent properties of these complexes (Song et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[5-(dimethylamino)tetrazol-1-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-15(2)10-12-13-14-16(10)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWRCJYVOJARAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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